3-(2-Methoxyphenyl)propan-1-amine

Beschreibung

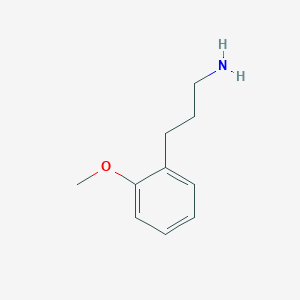

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVUZJVOHZQUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388916 | |

| Record name | 3-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-51-1 | |

| Record name | 2-Methoxybenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Significance and Research Relevance of Aryl Alkylamines

Aryl alkylamines are a class of organic compounds that feature an aryl group and an alkylamine substituent. This structural motif is a cornerstone in medicinal chemistry and materials science. Aryl alkylamines are integral to the development of a wide range of pharmaceuticals, including antidepressants, antipsychotics, and stimulants, due to their ability to interact with monoamine neurotransmitter systems. wikipedia.org The global market for alkylamines was valued at USD 6.26 billion in 2023 and is projected to reach USD 8.93 billion by 2029, driven by their expanding applications in pharmaceuticals, agrochemicals, and water treatment. globenewswire.com

The versatility of aryl alkylamines stems from the ability to modify both the aryl ring and the alkylamine chain, allowing for the fine-tuning of their chemical and biological properties. Researchers are continually exploring new synthetic methodologies to create diverse libraries of these compounds for high-throughput screening and the development of novel therapeutic agents. researchgate.netacs.org

Structural Characteristics and Functional Group Importance in Organic Synthesis

The chemical behavior of 3-(2-Methoxyphenyl)propan-1-amine is dictated by its key structural components: a benzene (B151609) ring substituted with a methoxy (B1213986) group at the ortho position, and a propylamino chain.

The Aryl Group: The benzene ring provides a rigid scaffold and is a site for various electrophilic and nucleophilic substitution reactions, allowing for the introduction of other functional groups to modulate the molecule's properties.

The Methoxy Group (-OCH3): As an electron-donating group, the methoxy substituent influences the electron density of the aromatic ring, affecting its reactivity in chemical transformations.

The Propylamine Chain (-CH2CH2CH2NH2): The three-carbon alkyl chain provides flexibility and spatial separation between the aromatic ring and the amine group. The primary amine is a key functional group, acting as a base and a nucleophile. Its basicity is influenced by the electronic effects of the aryl group. quora.com

In organic synthesis, the primary amine of this compound is a versatile handle for a variety of chemical modifications, including acylation, alkylation, and the formation of imines and amides. These reactions are fundamental in building more complex molecular architectures.

Overview of Current Research Landscape and Gaps Pertaining to 3 2 Methoxyphenyl Propan 1 Amine

De Novo Synthesis of this compound

The de novo synthesis of this compound can be achieved through several pathways, primarily involving precursor-mediated transformations and the exploration of various starting materials.

Precursor-Mediated Transformations (e.g., from Carbamate (B1207046) Intermediates)

Carbamates serve as crucial intermediates and protecting groups in the synthesis of amines, including this compound. The use of a carbamate protecting group allows for other chemical transformations to be carried out on the molecule without affecting the amine functionality. The amine is then revealed in a final deprotection step.

A general strategy involves the reaction of an alcohol with an isocyanate to form the carbamate, which can then be transformed into the target amine. For instance, a suitable alcohol precursor to this compound could be converted to a carbamate, followed by subsequent chemical modifications and final deprotection.

Several methods exist for the synthesis of carbamates. A one-pot reaction of carbonylimidazolide with a nucleophile in water provides an efficient route to carbamates. organic-chemistry.org Another approach is a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium (B224687) iodide (TBAI), which proceeds under mild conditions. organic-chemistry.org The direct conversion of low-concentration CO2 into carbamates can be achieved using Si(OMe)4 as a regenerable reagent and DBU as a CO2 capture agent and catalyst. organic-chemistry.org

Table 1: Selected Methods for Carbamate Synthesis

| Method | Reagents | Key Features |

| Carbonylimidazolide Reaction | Carbonylimidazolide, Nucleophile, Water | One-pot, efficient, high purity of precipitated product. organic-chemistry.org |

| Three-Component Coupling | Amine, CO2, Alkyl Halide, Cs2CO3, TBAI | Mild conditions, short reaction times, avoids N-alkylation. organic-chemistry.org |

| CO2 Conversion | Si(OMe)4, DBU, CO2 | Utilizes low-concentration CO2, metal-free. organic-chemistry.org |

| From Arylamines | Arylamine, CO2, DBU, Activated Sulfonium Reagents | Mild, metal-free, generates isocyanate in situ. organic-chemistry.org |

The final step in a synthetic sequence involving a carbamate intermediate is the removal of the protecting group to yield the free amine. This deprotection is typically achieved under acidic or basic conditions, or by hydrogenolysis, depending on the nature of the carbamate.

Exploration of Alternative Starting Materials and Reaction Sequences

The synthesis of this compound can commence from a variety of starting materials, with reductive amination being a prominent and versatile method. masterorganicchemistry.comorganic-chemistry.orgyoutube.comstudylib.net This reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced in situ to the desired amine.

One plausible route begins with 2-methoxybenzaldehyde (B41997). This can be reacted with a three-carbon building block, such as nitroethane, via a Henry reaction to form a nitroalkene, which is subsequently reduced to the target amine. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction of 2-methoxybenzaldehyde with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion can generate a substituted alkene, which can then be converted to the propanamine.

Another common starting material is a ketone. For example, 1-(2-methoxyphenyl)propan-1-one (B1594194) can undergo reductive amination with ammonia (B1221849) or a protected amine equivalent, followed by reduction with agents like sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), to yield this compound. masterorganicchemistry.comharvard.edu The use of NaBH(OAc)3 is often preferred due to its high selectivity for reducing iminium ions in the presence of carbonyl groups. harvard.edu

A different synthetic strategy starts from 2-methoxycinnamic acid. This can be prepared from 2-methoxybenzaldehyde and malonic acid in the presence of pyridine. google.comchemicalbook.com The cinnamic acid derivative can then be converted to the corresponding amide, which is subsequently reduced to the target propanamine using a reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, the nitrile can be synthesized and then reduced. The synthesis of related propionamides has been demonstrated from the corresponding propionic acid via an acyl chloride intermediate. researchgate.net

Table 2: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reactions | Advantages | Potential Challenges |

| 2-Methoxybenzaldehyde | Reductive Amination, Henry Reaction, Wittig Reaction | Readily available starting material, versatile. | Control of side reactions, multi-step sequences. |

| 1-(2-Methoxyphenyl)propan-1-one | Reductive Amination | Direct formation of the C-N bond. | Availability of the ketone, potential for over-alkylation. masterorganicchemistry.com |

| 2-Methoxycinnamic Acid | Amidation/Nitrile formation followed by Reduction | Well-established reactions. | Use of strong reducing agents like LiAlH4. |

Synthesis of Structurally Related Amine Derivatives

The synthesis of amines structurally related to this compound often employs powerful carbon-carbon and carbon-nitrogen bond-forming reactions, including the Mannich reaction, as well as modern biocatalytic and multicomponent strategies.

Mannich Reaction Applications in Propanamine Synthesis

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.orgchemistrysteps.combyjus.comlibretexts.org The reactants are typically an aldehyde (often formaldehyde), a primary or secondary amine, and a carbonyl compound. The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.comnih.gov

In the context of synthesizing propanamine derivatives, a methoxy-substituted acetophenone (B1666503), such as 2'-hydroxyacetophenone, can be used as the carbonyl component. nih.gov Reaction with formaldehyde (B43269) and a secondary amine, like dimethylamine, yields a ketonic Mannich base. nih.gov This Mannich base can then serve as a versatile intermediate. For example, reduction of the ketone functionality would lead to a 1,3-amino alcohol, a structure closely related to a propanamine. The Mannich reaction is widely used in the synthesis of natural products and pharmaceuticals due to its efficiency in constructing C-C and C-N bonds in a single step. nih.gov

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.comlibretexts.org The carbonyl compound then tautomerizes to its enol form, which acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the Mannich base. wikipedia.orgchemistrysteps.com

Table 3: Examples of Mannich Reactions in the Synthesis of Bioactive Molecules

| Carbonyl Compound | Amine | Aldehyde | Product Type | Reference |

| p-Hydroxyacetophenone | Substituted Amines | Substituted Benzaldehydes | Chalcone-like Mannich Bases | nih.gov |

| Bergenin (a natural product) | Various Amines | Formaldehyde | Bergenin-1,2,3-triazole Mannich Derivatives | nih.gov |

| Berberine (an isoquinoline (B145761) alkaloid) | Substituted Piperazines | Formaldehyde | Berberine Mannich Base Derivatives | nih.gov |

Biocatalytic and Enantioselective Approaches for Chiral Propanamines

The demand for enantiomerically pure pharmaceuticals has driven the development of biocatalytic and enantioselective methods for the synthesis of chiral amines. jocpr.comresearchgate.net Enzymes, such as transaminases and imine reductases (IREDs), offer high stereoselectivity under mild reaction conditions, making them attractive alternatives to traditional chemical methods. jocpr.comresearchgate.netnih.govnih.gov

Imine reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. nih.gov An engineered IRED has been used for the biocatalytic desymmetrization of biaryls to produce axially chiral amines. nih.gov This highlights the potential of IREDs in creating complex chiral amine structures.

Transaminases are another important class of enzymes for chiral amine synthesis. They catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a chiral amine and a new ketone. A notable industrial application is the synthesis of sitagliptin, where a highly engineered transaminase converts a prositagliptin ketone directly into the chiral amine product with high enantiomeric excess. researchgate.net

These biocatalytic methods are advantageous as they often proceed with high enantioselectivity and under environmentally benign conditions. jocpr.comresearchgate.netscilit.com The continuous development of new and engineered enzymes is expanding the scope of biocatalysis for the synthesis of a wide range of chiral amines. nih.gov

Table 4: Biocatalytic Approaches for Chiral Amine Synthesis

| Enzyme Class | Reaction Type | Key Features | Example Application |

| Imine Reductases (IREDs) | Asymmetric Imine Reduction | High enantioselectivity, broad substrate scope. | Synthesis of axially chiral biaryl amines. nih.gov |

| Transaminases (TAs) | Asymmetric Reductive Amination | Direct amination of ketones, high enantiomeric excess. | Synthesis of sitagliptin. researchgate.net |

| Ene-Reductases (EReds) in Cascade Reactions | Enantioselective C=C Reduction | Can be combined with IREDs to create multiple stereocenters. | Synthesis of chiral cyclic amines. nih.gov |

Multicomponent Reaction Strategies Incorporating Methoxyphenyl-Substituted Amines

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a complex product that incorporates atoms from all starting materials. organic-chemistry.orgnih.gov These reactions are highly atom-economical and efficient.

Several MCRs can incorporate methoxyphenyl-substituted amines or aldehydes. The Ugi reaction, for example, is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Using 2-methoxyaniline or 2-methoxybenzaldehyde as one of the components allows for the synthesis of complex peptide-like molecules containing the methoxyphenyl moiety.

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide, which can also incorporate a methoxyphenyl group through the aldehyde component. organic-chemistry.org The Biginelli and Hantzsch reactions are other examples of MCRs that can be adapted to include methoxyphenyl-substituted starting materials for the synthesis of heterocyclic compounds. organic-chemistry.org

Recent advances have expanded the scope of MCRs. For instance, a three-component reaction of p-methoxybenzaldehyde, indole, and taurine (B1682933) has been used to synthesize bioactive bis(indolyl)methanes. nih.gov Another example is the enantioselective multicomponent reaction of 2-alkynylbenzaldehydes with amines and a phosphonate to yield chiral dihydroisoquinolines. nih.gov The synthesis of various heterocyclic structures can be achieved through MCRs, such as the reaction of 2-hydroxybenzaldehyde, ethanolamine, and diethyl malonate to form coumarin-3-carboxamides. researchgate.net

Table 5: Examples of Multicomponent Reactions with Methoxyphenyl Components

| Reaction Name | Components | Product Scaffold | Potential Methoxyphenyl Component |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | 2-Methoxybenzaldehyde or 2-Methoxyaniline |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | 2-Methoxybenzaldehyde |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone | 2-Methoxybenzaldehyde |

| Petasis Reaction | Amine, Aldehyde, Boronic Acid | Substituted Amines | 2-Methoxyaniline or 2-Methoxybenzaldehyde |

Advanced Catalytic Protocols in Amine Synthesis

The synthesis of amines has been profoundly impacted by the development of advanced catalytic protocols. These modern techniques provide more efficient, selective, and sustainable routes to amine-containing compounds like this compound compared to classical stoichiometric methods. The following sections delve into sophisticated catalytic strategies that are at the forefront of amine synthesis.

Visible-light photoredox catalysis has become a potent strategy for forging carbon-heteroatom bonds, including the critical C-N linkage in amines, under mild conditions. acs.orgresearchgate.net This approach uses a photocatalyst that, upon excitation by visible light, can facilitate single-electron transfer (SET) processes, thereby activating substrates that are typically unreactive. acs.org

A key application is the hydroamination of alkenes. acs.orgnih.govnih.gov For instance, metal-free, organocatalytic systems have been developed for the anti-Markovnikov hydroamination of alkenes. nih.govnih.gov These reactions can be promoted by visible light irradiation in the presence of an organic photocatalyst and a hydrogen atom donor, yielding nitrogen-containing heterocycles with complete regioselectivity. nih.govnih.gov This methodology has been extended to intermolecular reactions as well. nih.govnih.gov The mechanism often involves the generation of a nitrogen-centered radical from the amine, which then adds to the alkene. acs.org While direct application to this compound synthesis from a corresponding alkene precursor is a specific research question, the established principles of photoredox-catalyzed hydroamination offer a promising and atom-economical pathway.

Furthermore, photoredox catalysis enables multicomponent reactions for the synthesis of complex amines. A one-pot sulfonylation/aminoalkylation of styrene (B11656) derivatives has been achieved through a four-component reaction catalyzed by photoredox processes, leading to the formation of three new bonds (C-S, C-N, and C-C) in a highly atom-efficient manner. nih.gov This highlights the potential of photoredox catalysis to rapidly build molecular complexity from simple starting materials. nih.gov

Table 1: Illustrative Photoredox-Catalyzed C-N Bond Formation Reactions

| Reaction Type | Catalyst System | Substrates | Key Features |

| Anti-Markovnikov Hydroamination | Organic Dyes (e.g., Acridinium salts) / Thiophenol | Alkenes, Unsaturated Amines | Metal-free, high regioselectivity, mild conditions. nih.govnih.gov |

| Four-Component Sulfonylation/Aminoalkylation | Photoredox Catalyst | Styrene derivatives, Sulfinates, Amines | High atom economy, simultaneous formation of multiple bonds (C-S, C-N, C-C). nih.gov |

| Oxidative Phosphonylation of Amines | Ru(bpy)₃(PF₆)₂ or Ir(ppy)₂(dtbbpy)PF₆ | Tertiary Amines, Phosphites | Forms α-amino phosphonates via C-H activation. researchgate.net |

Both heterogeneous and homogeneous catalysts are instrumental in key amination processes, particularly in reductive amination, a widespread method for amine synthesis. encyclopedia.pubthieme-connect.com

Homogeneous Catalysis: Homogeneous catalysts, being soluble in the reaction medium, are known for their high activity and selectivity, which can be fine-tuned through ligand modification. nih.gov Transition metal complexes of rhodium, ruthenium, and nickel are prominent in this area. mdpi.comacs.org For example, the first homogeneous rhodium catalyst for the reductive amination of aldehydes with ammonia to produce primary amines was a significant development, although it required high pressures and temperatures. mdpi.com More recent advancements have focused on developing catalysts that operate under milder conditions. The synthesis of this compound could be achieved through the reductive amination of 3-(2-methoxyphenyl)propanal (B1581003) with ammonia, using a suitable homogeneous catalyst and a hydrogen source.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a separate phase from the reactants, which simplifies their removal from the reaction mixture and allows for their recycling, a key advantage for sustainable manufacturing. encyclopedia.pubnih.gov For amine synthesis, supported metal catalysts are common. encyclopedia.pub Metals like nickel, palladium, rhodium, and ruthenium on supports such as carbon, alumina, or silica (B1680970) are effective for hydrogenating nitriles or for the reductive amination of aldehydes and ketones. encyclopedia.pubmdpi.com Specifically, Ni-based catalysts are frequently used due to their good activity and high selectivity for primary amines in the reductive amination of alcohols. encyclopedia.pub A potential route to this compound is the hydrogenation of 3-(2-methoxyphenyl)propanenitrile (B176522) over a catalyst like Raney nickel or Pd/C. thieme-connect.comthieme-connect.com Ru-based catalysts, particularly on supports like γ-Al₂O₃, have also shown excellent activity and selectivity for the reductive amination of aldehydes to primary amines. mdpi.comnih.gov

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis in Amination

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Activity & Selectivity | Typically high and tunable. nih.gov | Can be high, but may face mass transfer limitations. encyclopedia.pub |

| Catalyst Separation | Often complex (e.g., distillation, chromatography). researchgate.net | Generally simple (e.g., filtration). encyclopedia.pubnih.gov |

| Recyclability | Often difficult. researchgate.net | Generally straightforward, promoting sustainability. encyclopedia.pubnih.gov |

| Reaction Conditions | Can be mild. nih.gov | Often require higher temperatures and pressures. nih.gov |

| Catalyst Examples | [Rh(COD)Cl]₂, Ru/Triphos complexes. mdpi.com | Ni/SiO₂, Ru/γ-Al₂O₃, Pd/C. encyclopedia.pubmdpi.com |

Sustainable Synthesis and Green Chemistry Metrics in Amine Production

The principles of green chemistry are vital for developing environmentally benign and efficient methods for amine production. rsc.orgrsc.orgjocpr.com This involves a focus on waste minimization, atom economy, the use of renewable resources, and safer reaction conditions. jocpr.comacs.org

Atom Economy and Waste Reduction: Synthetic routes with high atom economy are preferred as they maximize the incorporation of reactant atoms into the final product. researchgate.net Catalytic hydrogenations and reductive aminations are generally more atom-economical than classical stoichiometric reductions. nih.gov The goal is to minimize waste, a concept quantified by green chemistry metrics. rsc.orgchemanager-online.com

Green Chemistry Metrics: To objectively assess the environmental performance of a chemical process, several metrics are used. rsc.orgdntb.gov.ua

E-Factor (Environmental Factor): This metric calculates the mass ratio of waste produced to the mass of the desired product. chemanager-online.comnih.gov A lower E-factor signifies a greener process. The pharmaceutical industry has historically had high E-factors, prompting a shift towards more sustainable practices. chemanager-online.comrsc.org

Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the active pharmaceutical ingredient (API) produced. chemanager-online.comacs.org The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable has adopted PMI as a key high-level metric to benchmark sustainability. acs.org Mathematically, the relationship is E-Factor = PMI - 1. chemanager-online.comnih.gov Reducing the amount of raw materials used lowers the PMI. chemanager-online.com

By analyzing and optimizing metrics like E-Factor and PMI, chemists can design more sustainable and efficient synthetic routes for producing this compound and other essential amines. rsc.orgrsc.org The adoption of catalytic processes, especially those using recyclable heterogeneous catalysts, and the use of greener solvents are central to achieving these sustainability goals. researchgate.netjocpr.com

Intramolecular Cyclization Reactions

The strategic positioning of the amine and methoxyphenyl groups in this compound facilitates intramolecular cyclization reactions, leading to the formation of valuable heterocyclic structures.

Formation of Tetrahydroquinoline Systems via Ortho-Substitution

The synthesis of tetrahydroquinoline scaffolds can be achieved through the intramolecular cyclization of substrates like this compound. This transformation typically involves the activation of the aromatic ring and subsequent nucleophilic attack by the pendant amine group. While specific studies detailing this exact transformation for this compound are not prevalent in the provided search results, the general principle of cyclization-aromatization of enamines provides a basis for this type of reaction. rsc.org Such reactions are powerful methods for creating aza-aromatic cycles. rsc.org

Radical Cation Smiles Rearrangements and Annulations

The generation of radical cations from molecules containing both an amine and an aromatic ring can lead to complex rearrangements and annulation reactions. The Smiles rearrangement, in its radical cation variant, involves an intramolecular aromatic nucleophilic substitution. While a direct study on this compound was not found, research on related systems provides insight. For instance, radicals derived from N-(alpha-xanthyl)acetanilides undergo an unusual Smiles rearrangement through a four-membered ring intermediate. nih.gov Furthermore, studies on the radical cations of 3-aryl-1-propanols with electron-rich substituents have demonstrated unidirectional triple-hydrogen rearrangements, highlighting the potential for complex intramolecular processes in similar structures. nih.gov These examples suggest that under appropriate conditions, the radical cation of this compound could undergo unique cyclization and rearrangement pathways.

Influence of Reaction Conditions and Catalyst Systems on Cyclization Efficiency

The efficiency of intramolecular cyclization reactions is highly dependent on the reaction conditions and the choice of catalyst. Factors such as temperature, reaction time, and the nature and concentration of the catalyst play a crucial role in determining the yield and selectivity of the desired cyclic product. For instance, in the cyclization of other molecules, the use of catalysts like TiCl4 has been studied, with variations in temperature and catalyst loading significantly impacting the outcome. researchgate.net Similarly, catalyst- and additive-free conditions have been developed for certain [3 + 3] cyclization–aromatization reactions, highlighting the diverse strategies available to promote cyclization. rsc.org The choice between different catalytic systems, such as metal-based catalysts or organocatalysts, can also influence the reaction pathway and efficiency.

Reactivity of the Amine Functional Group

The primary amine group in this compound is a key site of reactivity, enabling a variety of chemical modifications.

Derivatization through Acylation and Amide Bond Formation

The primary amine of this compound readily undergoes acylation to form amide bonds. This is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of functional groups. Various methods can be employed for amide bond formation, including the use of acyl chlorides or carboxylic acids activated by coupling agents. organic-chemistry.orgnih.gov The reaction involves the nucleophilic attack of the amine on the activated carbonyl group. libretexts.org The choice of acylating agent and reaction conditions can be tailored to achieve high yields and purity of the resulting amide.

Below is an interactive data table summarizing common acylation reactions.

| Acylating Agent | Catalyst/Conditions | Product Type |

| Acyl Chloride | Base (e.g., pyridine, triethylamine) | Amide |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | Amide |

| Anhydride | Base or heat | Amide |

Amine-Based Salt Formation and Protonation Studies

As a basic compound, the amine group of this compound can be protonated by acids to form ammonium (B1175870) salts. The formation of these salts is a common practice to improve the solubility and crystallinity of amine-containing compounds. nih.gov Protonation studies can provide valuable information about the basicity (pKa) of the amine. The formation of a salt involves the transfer of a proton from an acid to the lone pair of electrons on the nitrogen atom of the amine. nih.gov The resulting salt consists of the protonated amine cation and the conjugate base of the acid.

Nucleophilic Reactivity in Substitution Reactions.mdpi.com

The primary amine group in this compound is a key functional group that dictates its nucleophilic character. Amines are known to be effective nucleophiles due to the lone pair of electrons on the nitrogen atom. msu.edulibretexts.org This allows them to participate in nucleophilic substitution reactions, where the amine attacks an electrophilic center, leading to the displacement of a leaving group. msu.edu

The reactivity of amines as nucleophiles is influenced by several factors, including their structure and the reaction conditions. Primary amines, such as this compound, can react with alkyl halides to form secondary amines. chemguide.co.uklibretexts.org This reaction, however, can be complex, often leading to a mixture of products, including secondary and tertiary amines, as well as their salts, due to the initial product also being a nucleophile. chemguide.co.uklibretexts.org The reaction proceeds via an SN2 mechanism where the amine's lone pair attacks the electrophilic carbon of the alkyl halide. msu.edu

The nucleophilicity of the amine can be enhanced by converting it to its conjugate base, the amide ion. However, the high basicity of the amide ion often favors elimination reactions over substitution. libretexts.org Therefore, using the neutral amine as the nucleophile is generally preferred. libretexts.org In such cases, an excess of the amine or the presence of a non-nucleophilic base is often required to neutralize the acid generated during the reaction. libretexts.org

The synthesis of amines through nucleophilic substitution can also be achieved using methods like the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nitrogen nucleophile. libretexts.org This method provides a more controlled way to form primary amines by preventing over-alkylation. libretexts.org Another approach involves the reduction of other nitrogen-containing functional groups, such as nitriles and amides, using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org Reductive amination of aldehydes and ketones also serves as a valuable method for synthesizing various amines. libretexts.org

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the aromatic ring in this compound is significantly influenced by the two substituents attached to it: the methoxy (B1213986) group (-OCH3) and the propylamino group (-CH2CH2CH2NH2). These groups affect both the rate and the orientation of electrophilic aromatic substitution reactions. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Methoxyphenyl Moiety.mdpi.comresearchgate.net

The methoxy group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.com This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. ulethbridge.cayoutube.com This increased electron density makes the ring more susceptible to attack by electrophiles at these positions. organicchemistrytutor.comdalalinstitute.com The inductive effect of the electronegative oxygen atom, which withdraws electron density, is weaker than the resonance effect. ulethbridge.ca

The propylamino group, being an alkyl group, is also an activating group and an ortho-, para-director, primarily through an inductive effect that donates electron density to the ring. libretexts.org When multiple substituents are present on a benzene ring, the directing effects of each must be considered. In the case of this compound, both the methoxy and the propylamino groups direct incoming electrophiles to the ortho and para positions. ulethbridge.ca The most activating group generally dictates the position of substitution. ulethbridge.ca Since the methoxy group is a stronger activating group than the alkyl group, it will have a greater influence on the regioselectivity of the reaction.

Therefore, in electrophilic aromatic substitution reactions of this compound, the incoming electrophile will preferentially substitute at the positions ortho and para to the methoxy group. The position para to the methoxy group is generally favored over the ortho positions due to reduced steric hindrance. organicchemistrytutor.com

| Substituent | Effect on Reactivity | Directing Effect |

| Methoxy (-OCH3) | Activating | Ortho, Para |

| Propylamino (-CH2CH2CH2NH2) | Activating | Ortho, Para |

Selective Functionalization of the Aromatic Nucleus

Selective functionalization of the aromatic ring in molecules like this compound is a crucial aspect of synthetic organic chemistry. organic-chemistry.org Various strategies have been developed to achieve regioselective substitution on aromatic rings. nih.govbeilstein-journals.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. nih.govbeilstein-journals.org This method involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile. While not directly applicable to the propylamino group, the methoxy group can potentially direct such reactions.

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also widely used for the selective formation of carbon-carbon bonds on aromatic rings. organic-chemistry.org These reactions typically involve the coupling of an aryl halide or triflate with a suitable coupling partner in the presence of a palladium catalyst. organic-chemistry.org

Recent advances have also seen the development of copper-catalyzed reactions that can achieve meta-selective C-H functionalization, providing a complementary approach to traditional electrophilic aromatic substitution. acs.org Furthermore, methods for the direct alkylation of unfunctionalized aromatic rings using gold catalysts have been reported, offering a more direct route to introduce alkyl chains. organic-chemistry.org

Oxidation and Reduction Reactions of Related Chalcone (B49325) Derivatives.researchgate.net

Chalcones, which are α,β-unsaturated ketones with two aromatic rings, are structurally related to this compound and their derivatives have been the subject of extensive research. nih.govfabad.org.tr The reactivity of chalcones is characterized by the presence of the enone system, which can undergo various transformations.

The α,β-unsaturated carbonyl system in chalcones makes them susceptible to both oxidation and reduction reactions. The double bond can be reduced, for instance, through catalytic hydrogenation. The carbonyl group can also be reduced to a secondary alcohol.

Chalcone derivatives containing methoxy groups have been synthesized and their biological activities evaluated. nih.govnih.gov For example, a series of chalcones with methoxy groups at various positions on the aromatic rings have been prepared and shown to possess anticancer and anti-inflammatory properties. nih.govnih.gov The synthesis of these chalcones often involves the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde. mdpi.comfabad.org.tr

Furthermore, chalcones can serve as precursors for the synthesis of other heterocyclic compounds. fabad.org.tr The reactivity of the enone moiety allows for cycloaddition reactions and other transformations to build more complex molecular architectures. The presence of substituents on the aromatic rings, such as the methoxy group, can influence the reactivity and biological properties of these chalcone derivatives. nih.gov

Advanced Applications and Biomedical Relevance of 3 2 Methoxyphenyl Propan 1 Amine Derivatives

Utility as Core Scaffolds in Medicinal Chemistry

The 3-(2-methoxyphenyl)propan-1-amine framework and its analogs are recognized as privileged scaffolds in medicinal chemistry. A scaffold is a core chemical structure upon which various functional groups can be built to create a library of new compounds with diverse biological activities. The inherent properties of the (methoxyphenyl)propanamine skeleton, such as its ability to interact with biological targets through its aromatic ring, flexible linker, and terminal amine group, make it an attractive foundation for designing new therapeutic agents. ub.edu

Researchers utilize this and related scaffolds, like (2-methoxyphenyl)piperazine and indole-2-carboxamide, to synthesize compounds targeting a variety of receptors and enzymes. mdpi.comnih.gov For instance, the phenethylamine (B48288) scaffold, a class to which methoxyphenylpropanamine derivatives belong, has historically led to the development of potent agonists for serotonin (B10506) 5-HT₂A receptors. nih.gov The methoxy (B1213986) group's position and the length of the alkylamine chain can be systematically modified to fine-tune the compound's affinity and selectivity for specific biological targets. nih.gov Lignin (B12514952) model compounds, which can share structural similarities, are also synthesized to study the degradation pathways of biomass, a field with implications for biofuel and chemical production. researchgate.net The versatility of this structural class allows it to serve as an intermediate in the synthesis of a wide array of more complex organic molecules and fine chemicals.

Development of Pharmacologically Active Compounds and Lead Optimization

The process of drug discovery often involves identifying a "hit" compound with some desired biological activity and then chemically modifying it in a process called lead optimization to improve its potency, selectivity, and pharmacokinetic properties. The (methoxyphenyl)propanamine scaffold has been instrumental in such efforts.

One significant area of research has been in the development of new treatments for malaria. Scientists have identified a class of triazolopyrimidine-based inhibitors of the Plasmodium falciparum enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical target for antimalarial drugs. nih.gov Lead optimization efforts on aryl and aralkyl amine-based compounds within this class have led to the identification of molecules with activity in mouse models of malaria. nih.gov

In another vein, derivatives have been synthesized as potential agents for modulating the central nervous system. Modifications of the 2,5-dimethoxyphenethylamine scaffold, for example, have yielded potent and selective agonists for the serotonin 5-HT₂A receptor. nih.gov Furthermore, a precursor to isoquinoline (B145761) alkaloids, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was synthesized based on the structure of papaverine (B1678415) and was found to stimulate the production of nitric oxide, a key signaling molecule in the cardiovascular system. mdpi.com

The development of novel inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy, has also utilized related structures. Novel quinoxaline-3-propanamides were designed and synthesized, showing significant cytotoxic activity against cancer cell lines and inhibiting VEGFR-2. nih.gov These examples underscore the successful application of lead optimization strategies to derivatives of methoxyphenyl)propanamine scaffolds to produce compounds with significant pharmacological potential.

Table 1: Pharmacological Activity of Selected Derivatives

| Derivative Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| Triazolopyrimidine-based aryl amines | PfDHODH | Antimalarial | Compounds show activity against the malaria parasite in mouse models. nih.gov |

| 2,5-Dimethoxyphenylpiperidines | Serotonin 5-HT₂A Receptor | Neuroscience | Development of potent and selective receptor agonists. nih.gov |

| Isoquinoline Precursor | Nitric Oxide Synthesis | Cardiovascular | Synthesized compound stimulates endogenous nitric oxide production. mdpi.com |

| Quinoxaline-3-propanamides | VEGFR-2 | Oncology | Derivatives exhibit cytotoxicity and inhibit a key receptor in tumor growth. nih.gov |

| (2-methoxyphenyl)piperazines | 5-HT1A Receptor | Neuroscience | High-affinity ligands with reduced activity at other receptors were developed. nih.gov |

Applications in Agrochemical and Material Sciences Research

Beyond pharmaceuticals, derivatives of the (methoxyphenyl)propanamine structure have found utility in other scientific domains, notably in agrochemical and material sciences research.

In the field of agrochemicals, certain related compounds have shown potential as active ingredients. For instance, research into 1,3-diaryl-3-triazolylpropan-1-one, synthesized from related precursors, indicates a connection to compounds with herbicidal, fungicidal, and bactericidal properties. mdpi.com The core structure is also used in the synthesis of various pesticides. evitachem.com

In material science, the applications are less direct but are emerging from related fields. The study of lignin model compounds, which can include methoxyphenylpropane units, is crucial for understanding the structure and degradation of lignin. researchgate.net This research is fundamental for developing more efficient methods for biomass conversion into biofuels and other valuable chemicals. The use of these amines as building blocks also extends to the production of various fine chemicals for industrial applications. While direct applications of this compound in advanced materials are not extensively documented, its role as a versatile chemical intermediate suggests potential for future exploration in polymer and material synthesis. pharmaffiliates.com

Spectroscopic and Analytical Characterization Techniques

Mass Spectrometry-Based Characterization

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry is critical for obtaining the precise molecular weight of 3-(2-Methoxyphenyl)propan-1-amine. This accuracy allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₀H₁₅NO), the expected exact mass can be calculated and compared with the experimentally determined value.

In addition to the molecular ion peak, mass spectrometry provides a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation of this compound under electron ionization (EI) or other ionization methods can reveal key structural motifs. Common fragmentation pathways would likely involve the cleavage of the C-C bonds in the propyl chain and the loss of the methoxy (B1213986) group. The analysis of isotopic patterns, particularly for the molecular ion peak, can further confirm the elemental composition.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for:

N-H stretching of the primary amine group (typically around 3400-3250 cm⁻¹).

C-H stretching of the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

C=C stretching of the aromatic ring (around 1600-1450 cm⁻¹).

C-O stretching of the methoxy group (around 1250 cm⁻¹).

N-H bending of the primary amine (around 1650-1580 cm⁻¹).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within the this compound molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The FTIR spectrum of a primary amine like this compound is characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the 3400-3250 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration for a primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad band resulting from N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine portion is found in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch occurs at 1250–1020 cm⁻¹. orgchemboulder.com The presence of the methoxy group (-OCH₃) is confirmed by a characteristic C-O stretching band, and the aromatic ring shows C=C stretching vibrations.

Table 1: Characteristic FTIR Data for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3400-3250 (two bands) orgchemboulder.com |

| Primary Amine (R-NH₂) | N-H Bend | 1650-1580 orgchemboulder.com |

| Primary Amine (R-NH₂) | N-H Wag | 910-665 orgchemboulder.com |

| Aromatic C-N | C-N Stretch | 1335-1250 orgchemboulder.com |

| Aliphatic C-N | C-N Stretch | 1250-1020 orgchemboulder.com |

| Methoxy Group | C-O Stretch | ~1250 |

| Aromatic Ring | C=C Stretch | ~1600-1450 |

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Studies

UV-Visible spectroscopy measures the absorption of UV or visible light, which causes electrons to be promoted from a lower energy molecular orbital to a higher one. libretexts.org For this compound, the light-absorbing part of the molecule, or chromophore, is the methoxyphenyl group.

The electronic transitions observed are typically π - π* and n - π* transitions. libretexts.org The π - π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. libretexts.org The n - π* transition involves moving a non-bonding electron, such as one from the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital. libretexts.orgyoutube.com The position of the maximum absorbance (λ_max) can be influenced by the solvent used, a phenomenon known as solvatochromism. nih.gov This occurs because solvents of different polarities can stabilize the ground and excited states of the molecule to different extents, causing a shift in the energy gap and thus the absorption wavelength. nih.govresearchgate.net For instance, a shift to a longer wavelength is termed a bathochromic shift, while a shift to a shorter wavelength is a hypsochromic shift. rsc.org

Chromatographic Separation and Purity Assessment

Chromatographic methods are fundamental for the successful isolation and purity verification of this compound. These techniques separate the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Flash Column Chromatography for Isolation and Purification

Flash column chromatography is a standard and efficient method for purifying organic compounds like this compound from crude reaction mixtures. orgsyn.org This technique employs a column packed with a stationary phase, most commonly silica (B1680970) gel, which is inherently acidic. biotage.com Due to the basic nature of amines, they can interact strongly with the acidic silica, leading to poor separation. To counteract this, a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, is often added to the mobile phase (eluent). rsc.orgbiotage.com This neutralizes the acidic sites on the silica, allowing the amine to travel through the column more effectively. biotage.com Alternatively, an amine-functionalized silica can be used as the stationary phase, which simplifies the process by allowing for the use of neutral solvent systems like hexane/ethyl acetate. biotage.comresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a chemical reaction and to identify the components in different fractions during purification. thieme.demdpi.com A small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase, typically silica gel. mdpi.com The plate is then placed in a sealed container with a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the sample components at different rates depending on their structure and polarity, resulting in separation. The separated spots can be visualized under UV light or by using a staining agent. For primary amines like this compound, ninhydrin (B49086) is a common stain that reacts with the amine to produce a distinct color.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry to confirm the purity and identity of a compound. mdpi.comwaters.com The LC component separates the sample into its individual constituents, while the MS component ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). gimitec.comthermofisher.com This provides the molecular weight of the compound, which is a critical piece of data for confirming its identity. thermofisher.com Furthermore, the mass spectrometer can be used to fragment the molecule, and the resulting fragmentation pattern provides structural information that can be used to further verify the compound's structure. The use of LC-MS is crucial for assessing peak purity in chromatographic analyses. thermofisher.comnih.gov

Quantitative Elemental Analysis

Quantitative elemental analysis is a fundamental analytical technique used to determine the elemental composition of a pure substance. This process provides the percentage by mass of each element present in the compound, which is then compared against the theoretical values calculated from its chemical formula. For this compound, the molecular formula is C₁₀H₁₅NO. sigmaaldrich.com

The theoretical elemental composition can be calculated using the atomic masses of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Based on the formula C₁₀H₁₅NO, the expected mass percentages are:

Carbon (C): 72.69%

Hydrogen (H): 9.15%

Nitrogen (N): 8.48%

Oxygen (O): 9.68%

Experimentally, this analysis is typically performed using combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂)—are collected and measured. The masses of these products are used to calculate the mass of each element in the original sample.

The comparison between the experimental and theoretical values is a critical step in verifying the purity and identity of a synthesized batch of this compound. A close agreement between the found and calculated values provides strong evidence for the correct empirical and molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 72.69 |

| Hydrogen | H | 1.008 | 15 | 15.12 | 9.15 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.48 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.68 |

| Total | 165.236 | 100.00 |

Isotope-Labeled Internal Standards in Quantitative Analysis

In quantitative analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), internal standards are crucial for achieving high accuracy and precision. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. For this purpose, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard. nih.gov

For the quantitative analysis of this compound, a suitable SIL internal standard would be a version of the molecule where one or more atoms are replaced with their heavier, non-radioactive isotopes. Common choices for labeling include deuterium (B1214612) (²H or D) replacing hydrogen (¹H), or carbon-13 (¹³C) replacing carbon-12 (¹²C). rsc.org For instance, a deuterated version of this compound could be synthesized. nih.govrsc.org

The key advantages of using a SIL internal standard for the analysis of this compound are:

Correction for Matrix Effects: Biological and environmental samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the SIL internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.

Compensation for Sample Loss: During sample preparation steps such as extraction, evaporation, and reconstitution, some amount of the analyte may be lost. The SIL internal standard, being added at the beginning of the workflow, will be lost to a similar extent, thus enabling accurate quantification of the original analyte concentration.

The synthesis of an appropriate SIL internal standard for this compound would involve introducing isotopic labels in a stable position within the molecule. For example, deuterium atoms could be incorporated into the propyl chain or the methoxy group. The choice of labeling position is critical to prevent isotopic exchange during sample processing and analysis.

Table 2: Common Isotopes Used for Internal Standards

| Isotope | Natural Abundance (%) | Use in Labeling |

| Deuterium (²H) | 0.015 | Replaces hydrogen, cost-effective |

| Carbon-13 (¹³C) | 1.1 | Replaces carbon, stable labeling |

| Nitrogen-15 (¹⁵N) | 0.37 | Replaces nitrogen, stable labeling |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed for its balance of accuracy and computational cost, making it ideal for studying organic molecules of this size. Calculations are typically performed using a specific functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), aug-cc-pVDZ) that defines the mathematical functions used to represent the electronic orbitals.

Molecular Geometry Optimization and Conformation Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. This yields the equilibrium geometry, including precise bond lengths, bond angles, and dihedral angles.

For a flexible molecule like 3-(2-Methoxyphenyl)propan-1-amine, which has several rotatable single bonds (e.g., C-C bonds in the propyl chain, C-O bond of the methoxy (B1213986) group), a conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify various low-energy conformers (stable spatial arrangements) and the transition states that connect them. The analysis reveals the preferred conformation in the gas phase and can be extended to model solvent effects. The results of such an analysis would indicate how the propanamine chain orients itself relative to the methoxy-substituted phenyl ring.

Illustrative Data Table: Predicted Geometric Parameters for a Stable Conformer of this compound

This table presents hypothetical, yet realistic, data for the lowest energy conformer as would be predicted by DFT calculations at the B3LYP/6-31G(d) level of theory. The atom numbering corresponds to a standard IUPAC representation.

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths | ||

| C-O | C(phenyl)-O(methoxy) | 1.365 Å |

| O-C | O(methoxy)-C(methyl) | 1.420 Å |

| C-C | C(phenyl)-C(propyl) | 1.510 Å |

| C-C | C(propyl)-C(propyl) | 1.535 Å |

| C-N | C(propyl)-N(amine) | 1.470 Å |

| Bond Angles | ||

| C-O-C | Phenyl-O-Methyl | 118.0° |

| C-C-C | Phenyl-Propyl-Propyl | 112.5° |

| C-C-N | Propyl-Propyl-Amine | 110.8° |

| Dihedral Angles | ||

| C-C-O-C | Phenyl-Phenyl-O-Methyl | ~0° or ~180° |

| C-C-C-C | Phenyl-Propyl-Propyl-Propyl | ~60°, ~180°, or ~-60° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be considered the valence band. A molecule with a high-energy HOMO is a good electron donor (nucleophile).

LUMO : This orbital can be considered the conduction band. A molecule with a low-energy LUMO is a good electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap suggests high chemical reactivity, low kinetic stability, and higher polarizability. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group. The LUMO would likely be distributed over the antibonding orbitals of the aromatic ring.

Analysis of the molecular electrostatic potential (MEP) map complements FMO theory by visualizing the charge distribution. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Illustrative Data Table: Predicted FMO Properties

This table shows hypothetical data derived from a DFT calculation, illustrating the electronic properties of the molecule.

| Parameter | Predicted Value | Implication |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilic character) |

| LUMO Energy | 0.2 eV | Indicates electron-accepting capability (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | 6.0 eV | Suggests high kinetic stability and low reactivity |

| Dipole Moment | 2.1 Debye | Indicates a moderately polar molecule |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima)

Quantum chemical calculations can accurately predict various spectroscopic properties.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used with DFT to calculate nuclear magnetic shielding tensors. nih.gov These can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. researchgate.net Such predictions are invaluable for assigning experimental spectra, especially for complex structures, and can help distinguish between different conformers or isomers. mdpi.com

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. researchgate.net These results correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, π-π* transitions associated with the benzene ring are expected to be the most prominent.

Illustrative Data Table: Predicted Spectroscopic Data

This table presents hypothetical spectroscopic values that could be obtained from GIAO-DFT and TD-DFT calculations.

| Spectrum | Parameter | Predicted Value |

| ¹³C NMR | C (Aromatic, attached to OMe) | ~157 ppm |

| C (Aromatic, others) | ~110-130 ppm | |

| C (Propyl, attached to ring) | ~29 ppm | |

| C (Propyl, central) | ~32 ppm | |

| C (Propyl, attached to N) | ~42 ppm | |

| C (Methoxy) | ~55 ppm | |

| ¹H NMR | H (Aromatic) | ~6.8-7.2 ppm |

| H (Amine, NH₂) | ~1.5 ppm (broad) | |

| H (Methoxy) | ~3.8 ppm | |

| H (Propyl chain) | ~1.7-2.8 ppm | |

| UV-Vis | λ_max (π-π*) | ~275 nm |

Mechanistic Studies through Computational Modeling

Beyond static properties, computational modeling can elucidate the mechanisms of chemical reactions.

Reaction Pathway Elucidation and Transition State Analysis

Should this compound be involved in a chemical reaction, for example, an N-acylation or an oxidation, computational methods can map out the entire reaction pathway. This involves identifying all reactants, intermediates, and products, and crucially, locating the transition state (TS) structures that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS and confirming it has exactly one imaginary vibrational frequency is a key step in confirming a proposed mechanism. For instance, in a study of veratraldehyde formation, DFT was used to characterize the reactants, intermediates, transition states, and products of the proposed reaction mechanism. mdpi.com

Energy Profiles and Thermodynamic Parameters of Transformations

Once all stationary points (reactants, intermediates, transition states, products) on the potential energy surface are located and optimized, their energies can be calculated. This allows for the construction of a reaction energy profile, which plots energy against the reaction coordinate. From this profile, key thermodynamic and kinetic parameters can be determined:

Activation Energy (Eₐ) : The energy difference between the reactants and the transition state, which governs the reaction rate.

Frequency calculations on the optimized geometries also provide thermodynamic data such as enthalpy, entropy, and Gibbs free energy at specific temperatures, allowing for a more complete understanding of the reaction's feasibility and spontaneity. mdpi.com

Molecular Interactions and Docking Simulations for Biological Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov The process involves placing the ligand into the binding site of the target and calculating the binding energy for different conformations. Lower binding energies typically indicate a more stable and potentially more potent interaction.

While specific docking studies for this compound are not extensively documented in public literature, studies on analogous structures, such as other methoxy-substituted phenethylamines and N-phenylacetamide derivatives, provide valuable insights. nih.govnih.govnih.gov For instance, docking studies on inhibitors of enzymes like carbonic anhydrase or monoamine oxidase often reveal the importance of specific structural features. nih.govresearchgate.net

In the case of this compound, key interaction points would include:

The primary amine group: This group is basic and likely to be protonated at physiological pH. nih.govnih.gov It can act as a strong hydrogen bond donor, forming crucial interactions with hydrogen bond acceptor residues (like aspartate or glutamate) in a receptor's active site.

The aromatic phenyl ring: This can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target protein.

A hypothetical docking simulation would analyze the binding affinity and pose of the molecule within a target's active site, providing a score that helps rank its potential as an inhibitor or agonist. nih.gov This in silico approach allows for the high-throughput screening of many analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and In Silico ADMET Prediction for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govresearchgate.net These models are built by analyzing a series of compounds (a training set) with known activities and identifying molecular descriptors that correlate with that activity. nih.govnih.govmdpi.com

For analogues of this compound, a QSAR study would involve:

Defining a set of analogues: This would include variations in the substitution pattern on the phenyl ring, modifications to the propyl chain, and changes to the amine group.

Calculating molecular descriptors: These are numerical values that describe the physicochemical properties of the molecules, such as lipophilicity (LogP), electronic properties (dipole moment, atomic charges), and steric parameters (molecular weight, surface area).

Developing a mathematical model: Using statistical methods like multiple linear regression, a model is created that links the descriptors to the observed biological activity (e.g., IC50 value). nih.gov

A validated QSAR model can then predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. mdpi.com

Complementary to QSAR, in silico ADMET prediction forecasts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. nih.gov These predictions are crucial in the early stages of drug development to identify candidates with poor pharmacokinetic profiles or potential toxicity issues. nih.govnih.gov For this compound and its analogues, ADMET prediction tools can estimate key parameters, as shown in the hypothetical table below.

| ADMET Property | Predicted Value/Classification | Importance |

| Absorption | ||

| Human Intestinal Absorption | High | Predicts good absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Moderate to High | An indicator of intestinal wall permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | Indicates the compound's potential to enter the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate | Affects the concentration of free drug available to act on targets. |

| Metabolism | ||

| CYP2D6/CYP3A4 Inhibition | Potential Inhibitor/Substrate | Predicts potential for drug-drug interactions. researchgate.net |

| Excretion | ||

| Total Clearance | Low to Moderate | Influences the dosing frequency. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Assesses the risk of cardiac toxicity. researchgate.net |

| Mutagenicity (Ames test) | Non-mutagenic | Predicts the potential to cause DNA mutations. |

This table is illustrative and based on general properties of similar small molecules. Actual values would require specific software predictions.

Solvatochromism and Solvent Effects on Electronic Properties

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents. wikipedia.org This change is due to the differential solvation of the molecule's electronic ground and excited states, which alters the energy gap between them. wikipedia.org While this compound is colorless, its UV-Vis absorption spectrum is subject to solvatochromic shifts.

The key electronic transitions for this molecule involve the π-electrons of the aromatic ring and the non-bonding (n) electrons on the nitrogen and oxygen atoms.

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital in the phenyl ring. The excited state is generally more polar than the ground state. Therefore, increasing solvent polarity will stabilize the excited state more than the ground state, leading to a decrease in the transition energy. This results in a bathochromic shift (a shift to longer wavelengths).

n → π* transitions: These involve the excitation of a non-bonding electron from the nitrogen or oxygen atom to an anti-bonding π* orbital of the ring. The ground state is stabilized in polar, protic solvents through hydrogen bonding. This stabilization is greater than that of the excited state, which increases the energy gap for the transition. This results in a hypsochromic shift (a shift to shorter wavelengths). nih.gov

| Solvent | Dielectric Constant (ε) | Expected Shift for π → π | Expected Shift for n → π |

| n-Hexane | 1.88 | (Reference) | (Reference) |

| Dichloromethane | 8.93 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Ethanol | 24.5 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

| Water | 80.1 | Bathochromic (Red Shift) | Hypsochromic (Blue Shift) |

This table illustrates the expected trends based on solvatochromic theory. wikipedia.org

Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for Reactivity Profiling

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that defines atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgspringerprofessional.de It partitions a molecule into distinct atomic basins, allowing for the calculation of properties on a per-atom basis. wikipedia.orgwiley-vch.de

A more recent concept derived from this framework is the Local Electronic Temperature (LT) . The LT of an atom within a molecule is a measure of its electronic kinetic energy density. It helps to identify regions of high and low electronic "pressure" within the molecule. Atoms with a higher LT are considered "hotter" and are generally more electronically labile and reactive, often acting as sites for nucleophilic attack. Conversely, atoms with a lower LT are "colder" and more stable, often susceptible to electrophilic attack.

For this compound, an LT-AIMs analysis would likely predict:

High LT: The nitrogen atom of the primary amine group, due to its lone pair of electrons, would be expected to have a high local temperature, confirming its nucleophilic character.

Moderate LT: The oxygen atom of the methoxy group would also exhibit a relatively high LT, indicating its potential to participate in reactions.

Variable LT on the Ring: The carbon atoms in the aromatic ring would have different LT values. The carbon atom bonded to the methoxy group and those at the ortho and para positions relative to the activating methoxy and propyl-amine groups would likely have higher LT values, indicating their susceptibility to electrophilic aromatic substitution. The distribution of electron density, influenced by the substituents, dictates these local temperatures. acs.org

This theoretical tool provides a sophisticated map of chemical reactivity across the molecule, offering a more nuanced view than simple resonance structures or electrostatic potential maps. It can be particularly useful for predicting the regioselectivity of metabolic transformations or designing synthetic pathways. nih.gov

Emerging Trends and Future Research Directions

Development of Chemo-Enzymatic Synthesis Routes

The integration of chemical and enzymatic steps, known as chemo-enzymatic synthesis, is a burgeoning area of research. This approach harnesses the high selectivity of enzymes for specific reactions, which can simplify complex multi-step syntheses and improve yields. nih.govnih.gov For the synthesis of arylalkylamines like 3-(2-Methoxyphenyl)propan-1-amine, biocatalysis offers significant advantages, including milder reaction conditions and reduced environmental impact. nih.govrsc.org

Researchers are exploring the use of enzymes such as transaminases and imine reductases to introduce the amine group with high stereoselectivity, a crucial aspect for the biological activity of many pharmaceutical compounds. nih.govnih.gov For instance, a multifunctional biocatalyst, EneIRED, has been discovered that can catalyze both the conjugate reduction of alkenes and subsequent reductive amination, offering a streamlined route to chiral amines. nih.gov The development of such enzymatic cascades holds promise for more efficient and sustainable production of complex amine structures. nih.govnih.gov

Table 1: Comparison of Conventional vs. Chemo-Enzymatic Synthesis

| Feature | Conventional Chemical Synthesis | Chemo-Enzymatic Synthesis |

| Catalysts | Often heavy metals (e.g., Palladium, Rhodium) | Enzymes (e.g., Transaminases, Reductases) |

| Reaction Conditions | Often harsh (high temperature/pressure) | Mild (near ambient temperature/pressure) |

| Selectivity | Can be low, leading to byproducts | High regio- and stereoselectivity |

| Environmental Impact | Can generate significant waste | Generally more environmentally benign |

| Process Complexity | May require multiple protection/deprotection steps | Can simplify synthetic routes |

Investigation of Novel Catalytic Systems for Derivatization

The development of new catalytic systems is crucial for creating derivatives of this compound with unique properties. A key area of focus is the catalytic C-H activation of phenylethylamines, which allows for the direct functionalization of the aromatic ring. nih.gov This approach, often utilizing palladium catalysts, enables the synthesis of complex molecules like tetrahydro-3-benzazepines and tetrahydroisoquinolines in a single step. nih.gov

The derivatization of amines is a critical process for modifying their chemical and physical properties. nih.gov Researchers are investigating various reagents and methodologies to achieve this, including the use of 3-nitrophenylhydrazine (B1228671) for the simultaneous derivatization of multiple functional groups, which enhances detection sensitivity in analytical techniques like mass spectrometry. nih.gov The goal is to develop versatile and efficient catalytic systems that can be applied to a broad range of amine substrates, including arylalkylamines.

High-Throughput Experimentation and Automation in Discovery

High-throughput experimentation (HTE) and automation are revolutionizing the discovery of new bioactive compounds. technologynetworks.com These technologies allow for the rapid synthesis and screening of large libraries of molecules, significantly accelerating the identification of promising drug candidates and materials. technologynetworks.comenamine.net By automating tedious manual processes, researchers can explore a much larger chemical space in a shorter amount of time. technologynetworks.com

In the context of amines, automated systems are being developed for their analysis and for screening their biological activities. nih.gov For example, automated high-performance liquid chromatography (HPLC) systems with electrochemical detection can rapidly analyze biogenic amines and their metabolites. nih.gov Furthermore, high-throughput screening platforms can be used to evaluate the biological effects of vast numbers of amine derivatives against various targets. enamine.net

Interdisciplinary Applications in Materials Science and Nanotechnology

The unique properties of arylalkylamines are finding applications beyond the traditional realm of pharmaceuticals, extending into materials science and nanotechnology. Nanoparticles, for instance, are being explored as carriers for delivering drugs and as therapeutic agents themselves. frontiersin.orgnih.gov The surface of these nanoparticles can be functionalized with molecules like amines to improve their targeting and therapeutic efficacy. frontiersin.org